molecular formula C10H10ClNO2 B13521089 3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile

3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile

Katalognummer: B13521089
Molekulargewicht: 211.64 g/mol
InChI-Schlüssel: SHYYLOGISXQCDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a hydroxypropanenitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable nitrile source under basic conditions. One common method includes the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the cyanide ion to the aldehyde group, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of 3-(3-Chloro-4-methoxyphenyl)-3-oxopropanenitrile.

    Reduction: Formation of 3-(3-Chloro-4-methoxyphenyl)-3-aminopropanenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Chloro-4-methoxyphenyl)propionic acid
  • 3-Chloro-4-methoxyacetophenone
  • 4-Methoxyphenyl isocyanate

Uniqueness

3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanenitrile is unique due to the combination of functional groups it possesses, which allows for a diverse range of chemical reactions and potential applications. The presence of both a nitrile and hydroxy group provides opportunities for further functionalization and derivatization, making it a valuable compound in synthetic chemistry and drug development.

Eigenschaften

Molekularformel

C10H10ClNO2

Molekulargewicht

211.64 g/mol

IUPAC-Name

3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C10H10ClNO2/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9,13H,4H2,1H3

InChI-Schlüssel

SHYYLOGISXQCDH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(CC#N)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.